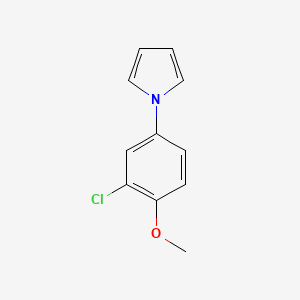

1-(3-chloro-4-methoxyphenyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-chloro-4-methoxyphenyl)-1H-pyrrole” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The 3-chloro-4-methoxyphenyl group suggests that the compound has a phenyl (benzene) ring substituted with a chlorine atom at the 3rd position and a methoxy (-OCH3) group at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the 3-chloro-4-methoxyphenyl group. The electron-donating methoxy group and the electron-withdrawing chloro group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo reactions typical for pyrroles, such as electrophilic substitution, depending on the position of the substituent . The presence of the methoxy and chloro groups on the phenyl ring could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the polarity of the molecule could be influenced by the methoxy and chloro groups .Aplicaciones Científicas De Investigación

Crystal Structure Determination

1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, along with its derivatives, has contributed to the field of crystallography. The crystal structure of related functionalized pyrroles has been determined using synchrotron X-ray powder diffraction data. These compounds, important in antitumoral agent research, crystallize in the monoclinic system. The detailed determination of these structures aids in understanding the molecular geometry and potential interactions of such compounds (Silva et al., 2012).

Antitumor and Antioxidant Properties

Derivatives of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole have been explored for their antitumor and antioxidant properties. Pyrrole derivatives have been synthesized and studied as inhibitors of protein kinases like EGFR and VEGFR, crucial in cancer proliferation. These compounds show potential in binding with these kinases, forming stable complexes, and exhibiting anti-inflammatory, proapoptotic, and antitumor activities. They also display antioxidant properties, reducing lipid and protein peroxidation and increasing superoxide dismutase activity in inflamed tissues, showing promise as therapeutic agents (Kuznietsova et al., 2019).

Electrophysical and Morphological Analyses

In electrophysical and morphological analyses, pyrrole derivatives like 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole are synthesized onto carbon fiber microelectrodes. The influence of substituent effects on the electrochemical impedance spectroscopy of these compounds has been studied, revealing valuable insights into their electronic properties and potential applications in various technological fields (Sarac et al., 2008).

Luminescence in Polymers

The compound has found use in the field of luminescent polymers. Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, exhibit strong fluorescence and are promising for electronic applications due to their good solubility, processability, and photostability. The varying properties of these polymers based on their chemical structure and substituents open up avenues for the development of new materials with tailored optical and electronic characteristics (Zhang & Tieke, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEIZAXVRYVJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methoxyphenyl)-1H-pyrrole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)

![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2618974.png)

![9-((4-(3,4-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2618975.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2618983.png)